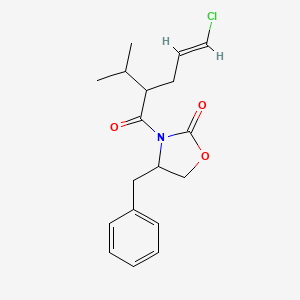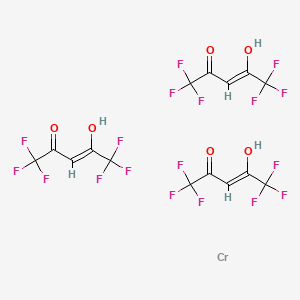
Chromium (III) hexafluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium (III) hexafluoroacetylacetonate is a coordination complex where a central chromium (III) ion is bonded to three hexafluoroacetylacetonate ligands. This compound, with the chemical formula Cr(C5F6O2)3, is known for its unique properties, including high thermal stability and volatility . It is primarily used in scientific research and industrial applications due to its ability to form stable complexes and its reactivity in various chemical processes .
準備方法
The synthesis of chromium (III) hexafluoroacetylacetonate typically involves the reaction of chromium (III) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{C}_5\text{H}_2\text{F}_6\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Cr(C}_5\text{H}_2\text{F}_6\text{O}_2\text{)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of high-purity reagents and advanced purification methods to achieve the desired product quality .
化学反応の分析
Chromium (III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium under specific conditions.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
Chromium (III) hexafluoroacetylacetonate has a wide range of applications in scientific research:
作用機序
The mechanism by which chromium (III) hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. One notable mechanism is its ability to bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . This interaction can lead to the activation of pathways like the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in maintaining cellular energy balance.
類似化合物との比較
Chromium (III) hexafluoroacetylacetonate can be compared with other similar compounds, such as:
Chromium (III) acetylacetonate: Unlike its non-fluorinated counterpart, this compound exhibits higher thermal stability and volatility, making it more suitable for high-temperature applications.
Chromium (III) chloride: While chromium (III) chloride is commonly used in various chemical reactions, it lacks the unique properties of this compound, such as its ability to form stable complexes with fluorinated ligands.
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and suitability for specific applications.
特性
分子式 |
C15H6CrF18O6 |
|---|---|
分子量 |
676.17 g/mol |
IUPAC名 |
chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |
InChIキー |
HWKPDQBCGOIWGE-JVUUZWNBSA-N |
異性体SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] |
正規SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


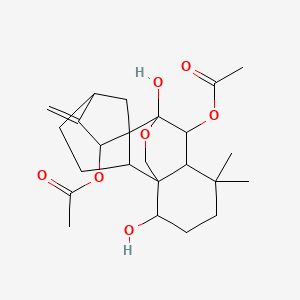
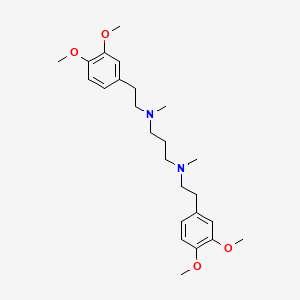
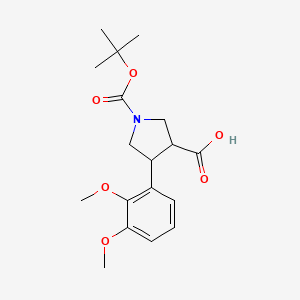
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)

![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
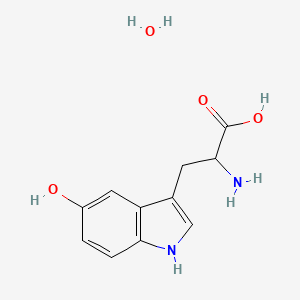
![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)

![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)


